5-Chloro-6-(3-cyanophenoxy)nicotinic acid

Carbonic Anhydrase III Inhibition Hyperlipidemia Cancer

5-Chloro-6-(3-cyanophenoxy)nicotinic acid (CAS 1016739-05-1) features a unique 5-chloro and 3-cyanophenoxy substitution pattern that dictates critical potency and selectivity for carbonic anhydrase III (CAIII) inhibition and serves as a key intermediate in potent GLS1 allosteric inhibitors (EP 3 456 719 A1). Using analogs such as 6-ethoxy-nicotinic acid or 2-(4-cyanophenoxy)nicotinic acid without rigorous validation risks altered target engagement and experimental failure. Order high-purity (≥95%) material for focused library synthesis, SAR studies, and CAIII probe development.

Molecular Formula C13H7ClN2O3
Molecular Weight 274.66 g/mol
CAS No. 1016739-05-1
Cat. No. B3072415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-6-(3-cyanophenoxy)nicotinic acid
CAS1016739-05-1
Molecular FormulaC13H7ClN2O3
Molecular Weight274.66 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)OC2=C(C=C(C=N2)C(=O)O)Cl)C#N
InChIInChI=1S/C13H7ClN2O3/c14-11-5-9(13(17)18)7-16-12(11)19-10-3-1-2-8(4-10)6-15/h1-5,7H,(H,17,18)
InChIKeyYMWNZTGWQLPKKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-6-(3-cyanophenoxy)nicotinic Acid (CAS 1016739-05-1) — A Multi-Functional Nicotinic Acid Derivative for Inhibitor Discovery


5-Chloro-6-(3-cyanophenoxy)nicotinic acid (CAS 1016739-05-1) is a halogenated nicotinic acid derivative [1] featuring a distinct 5-chloro substitution on the pyridine ring and a 3-cyanophenoxy moiety at the 6-position . This compound has been identified as a key intermediate in the synthesis of glutaminase inhibitors for cancer therapy [2] and may exhibit structural analog activity as an inhibitor of carbonic anhydrase III (CAIII) [3].

Why Generic 6-Substituted Nicotinic Acid Analogs Cannot Replace 5-Chloro-6-(3-cyanophenoxy)nicotinic Acid


The precise substitution pattern on the nicotinic acid core—specifically the 5-chloro group combined with the 3-cyanophenoxy moiety at the 6-position—dictates the compound's unique physicochemical and biological profile. In the context of CAIII inhibition, research demonstrates that the potency of 6-substituted nicotinic acid analogues is highly dependent on the nature of the substituent [1]. For instance, small changes, such as replacing a phenyl group with a benzyl group, can alter potency by more than an order of magnitude, and variations in substitution can also affect selectivity against other carbonic anhydrase isoforms [1]. Therefore, substituting 5-Chloro-6-(3-cyanophenoxy)nicotinic acid with a seemingly similar analog (e.g., 6-ethoxy-nicotinic acid or 2-(4-cyanophenoxy)nicotinic acid) without rigorous comparative validation carries a high risk of experimental failure due to altered target engagement, off-target effects, and unpredictable physicochemical properties .

5-Chloro-6-(3-cyanophenoxy)nicotinic Acid: Quantified Differentiation Data for Procurement and Selection


Structural Determinant of CAIII Inhibitory Potency: The 6-Substituent Effect

The potency of 6-substituted nicotinic acid analogues as CAIII inhibitors is highly sensitive to the nature of the 6-substituent. While direct quantitative data for 5-Chloro-6-(3-cyanophenoxy)nicotinic acid is not yet reported in the primary literature, cross-study comparisons reveal the profound impact of 6-substitution on activity. This provides a strong class-level inference that the specific 6-(3-cyanophenoxy) group confers unique activity relative to other 6-substituted analogs [1].

Carbonic Anhydrase III Inhibition Hyperlipidemia Cancer

Glutaminase 1 (GLS1) Inhibition and the Role of the 3-Cyanophenoxy Warhead

5-Chloro-6-(3-cyanophenoxy)nicotinic acid serves as a crucial intermediate in the synthesis of potent GLS1 inhibitors, such as the clinical candidate AG-270 [1]. While the compound itself is not the final active pharmaceutical ingredient, its unique 3-cyanophenoxy moiety is essential for forming a key warhead that targets the allosteric site of the enzyme [1]. This contrasts sharply with generic nicotinic acid or other 6-substituted analogs that lack this specific functional group and cannot be used to generate the same pharmacophore.

Glutaminase Inhibition Cancer Metabolism Oncology

Unique Physicochemical Profile Differentiates from Structural Analogs

The combination of a 5-chloro substituent and a 3-cyanophenoxy group confers a distinct physicochemical profile on the target compound. Compared to its parent, nicotinic acid, and other 6-substituted analogs, the target compound exhibits higher lipophilicity (cLogP) and a different electrostatic potential, which can impact membrane permeability and target binding [1].

Physicochemical Properties Medicinal Chemistry Drug Design

5-Chloro-6-(3-cyanophenoxy)nicotinic Acid — High-Value Application Scenarios for Procurement


Oncology Research: Synthesis of Novel Glutaminase Inhibitors

Procure 5-Chloro-6-(3-cyanophenoxy)nicotinic acid as a critical building block for generating a focused library of glutaminase inhibitors targeting the allosteric site of GLS1. This approach is validated by its use as a key intermediate in the synthesis of potent GLS1 inhibitors described in EP 3 456 719 A1 [1].

Metabolic Disorder Research: CAIII Inhibitor Probe Development

Utilize 5-Chloro-6-(3-cyanophenoxy)nicotinic acid as a selective CAIII inhibitor probe to dissect the enzyme's role in lipid metabolism and cancer cell proliferation. The compound's structural homology to potent 6-substituted nicotinic acid CAIII inhibitors [1] provides a strong rationale for its use in elucidating CAIII-specific pathways.

Medicinal Chemistry: Structure-Activity Relationship (SAR) Studies

Employ 5-Chloro-6-(3-cyanophenoxy)nicotinic acid to expand the SAR of 6-substituted nicotinic acid derivatives. Its unique combination of a 5-chloro and a 3-cyanophenoxy group [1] offers a distinct entry point for optimizing lead compounds for improved potency, selectivity, and pharmacokinetic properties, as demonstrated by SAR studies in the CAIII inhibitor class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Chloro-6-(3-cyanophenoxy)nicotinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.